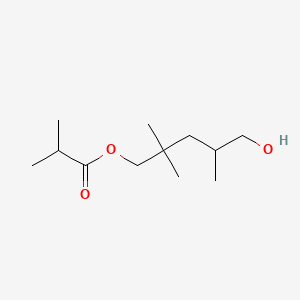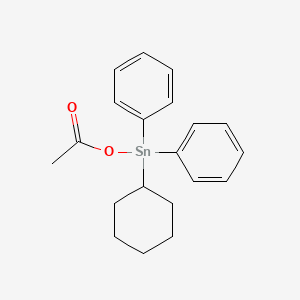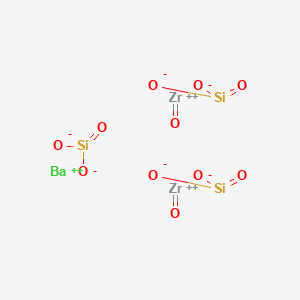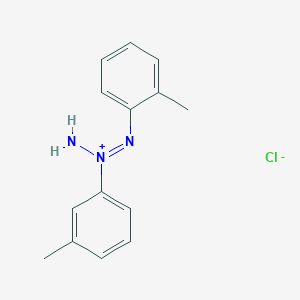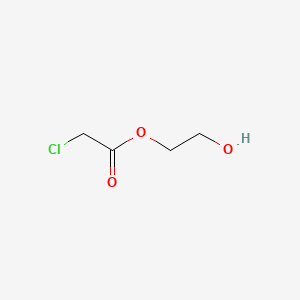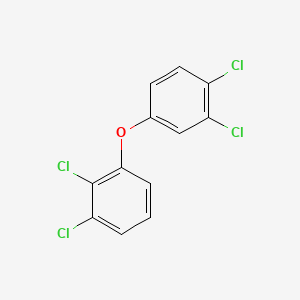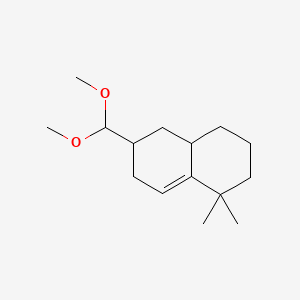
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2. It is a derivative of naphthalene, characterized by the presence of dimethoxymethyl and dimethyl groups attached to an octahydro-naphthalene core.
Vorbereitungsmethoden
The synthesis of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the following steps:
Synthetic Routes: The preparation starts with the hydrogenation of naphthalene to form octahydro-naphthalene
Reaction Conditions: The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum. The subsequent alkylation and methylation reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with other similar compounds, such as:
6-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.
6-(Dimethoxymethyl)octahydro-1,1-dimethylbiphenyl: This compound has a biphenyl core instead of a naphthalene core, leading to variations in its reactivity and applications.
6-(Dimethoxymethyl)octahydro-1,1-dimethylphenanthrene: The phenanthrene core in this compound provides different steric and electronic effects compared to the naphthalene core.
Eigenschaften
CAS-Nummer |
93840-32-5 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)9-5-6-11-10-12(7-8-13(11)15)14(16-3)17-4/h8,11-12,14H,5-7,9-10H2,1-4H3 |
InChI-Schlüssel |
NGYZYRXYCMYEAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C1=CCC(C2)C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


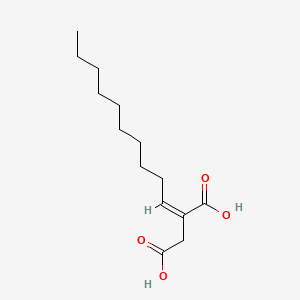
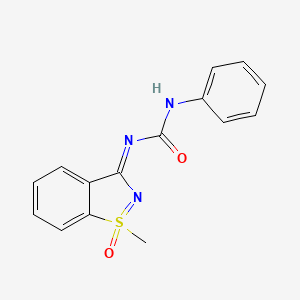
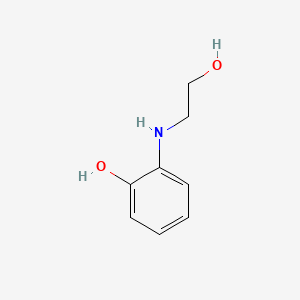
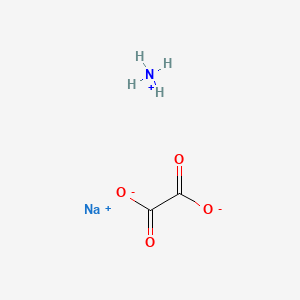
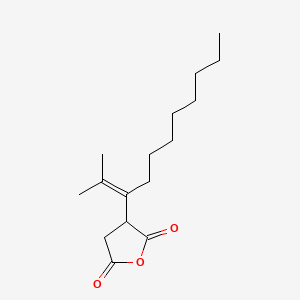
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
